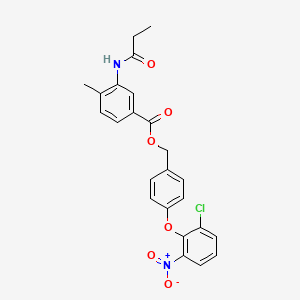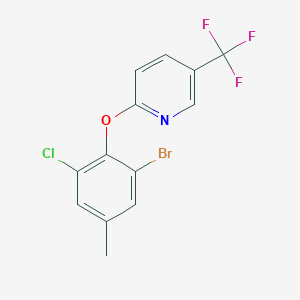![molecular formula C24H28N4OS B3546878 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3546878.png)
2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3-dimethylphenyl)acetamide
Overview
Description
The compound “2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3-dimethylphenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of similar compounds involves the alkylation of a 4H-1,2,4-triazole-3-thiol compound in alkaline conditions using a suitable alkylating agent . The alkylated compound can then be reduced at the carbonyl group to the corresponding racemic secondary alcohol with an asymmetric carbon .Molecular Structure Analysis
The molecular structure of this compound would be based on the 1,2,4-triazole ring, with various substituents attached to it. These include a cyclohexyl group, a phenyl group, a thio group, and a N-(2,3-dimethylphenyl)acetamide group. The exact structure would need to be confirmed by spectroscopic techniques like IR, 1D and 2D NMR .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For example, the thio group could potentially undergo oxidation or substitution reactions. The exact reactions would depend on the specific conditions and reagents used .Mechanism of Action
The mechanism of action of this compound would likely depend on its ability to interact with various enzymes and receptors in the biological system . For example, triazole compounds are known to have a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. For example, if it has potent biological activity, it could potentially be harmful if ingested or inhaled. Proper safety precautions should be taken when handling this compound .
Future Directions
The future research directions for this compound could involve further exploration of its biological activity. For example, it could be tested against a range of different biological targets to determine its potential as a therapeutic agent. Additionally, modifications could be made to its molecular structure to optimize its activity and reduce any potential side effects .
properties
IUPAC Name |
2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-17-10-9-15-21(18(17)2)25-22(29)16-30-24-27-26-23(19-11-5-3-6-12-19)28(24)20-13-7-4-8-14-20/h3,5-6,9-12,15,20H,4,7-8,13-14,16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJRUYXFGBAMMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3CCCCC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3546798.png)

![N-{4-[(2-chlorobenzyl)oxy]phenyl}-4-fluorobenzamide](/img/structure/B3546805.png)
![2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(diphenylmethyl)acetamide](/img/structure/B3546809.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3546841.png)
![N-allyl-N-[2-(2-biphenylyloxy)ethyl]-2-propen-1-amine](/img/structure/B3546843.png)
![3-chloro-4-[(3,4-dichlorobenzoyl)amino]phenyl thiocyanate](/img/structure/B3546847.png)
![N-(2,6-dimethylphenyl)-2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3546853.png)

![1-{2-[(2-chloro-4-nitrophenyl)thio]benzoyl}azepane](/img/structure/B3546862.png)

![2-chloro-N-{2-methoxy-4-[(trichloroacetyl)amino]phenyl}benzamide](/img/structure/B3546874.png)
![4-[(4-chlorophenoxy)methyl]-N-5-quinolinylbenzamide](/img/structure/B3546892.png)
